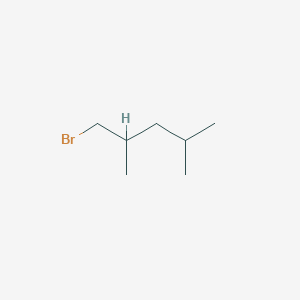

1-Bromo-2,4-dimethylpentane

Overview

Description

1-Bromo-2,4-dimethylpentane is a colorless liquid with a strong, pungent odor. It is an alkyl bromide, a type of organic compound, and is primarily used as a reagent in organic synthesis. It is also used as a solvent for various chemical reactions and as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

Conformational Control

1-Bromo-2,4-dimethylpentane units, when influenced by conformation-inducing groups at certain positions, can control the conformation of neighboring dimethylpentane segments. This phenomenon is particularly noted when the inducing dimethylpentane segment is isotactic, but not when it is syndiotactic (Hoffmann, Göttlich, & Schopfer, 2001).

Complex Formation with Metals

The structure of complexes formed by sterically crowded 2,4-dimethylpentane diol with group 13 metals depends on the metal type and the steric bulk of the substituents on the metal atoms. Different reactions with metals like gallium and indium lead to various complex formations, showcasing the compound's versatility in organometallic chemistry (Ziemkowska & Anulewicz-Ostrowska, 2004).

Solvolysis Studies

The solvolysis of tertiary bromoalkanes, including 2-bromo-2,4,4-trimethylpentane, has been extensively studied in various solvents. These studies provide insights into the reaction mechanisms and solvent participation, crucial for understanding organic synthesis and reaction dynamics (Liu, Hou, & Tsao, 2009).

Intermediate in Pharmaceutical Synthesis

This compound derivatives are key intermediates in synthesizing various pharmaceutical compounds, such as SGLT2 inhibitors for diabetes therapy. The scalability and cost-effectiveness of these synthesis processes are crucial for industrial applications (Zhang et al., 2022).

Enol Lactone Synthesis

The compound plays a role in the synthesis of enol lactones through Michael addition/cyclization sequences. This synthesis method is significant in organic chemistry for creating compounds with potential pharmaceutical applications (Itoh & Kanemasa, 2003).

Catalysis in Organic Reactions

It is used in the catalysis of specific organic reactions, such as the conversion of certain bromo-phenyl compounds in solvent-free conditions. These catalytic processes are important for developing more efficient and environmentally friendly chemical reactions (Ramazani & Souldozi, 2003).

Colorimetric Ion Sensor

This compound derivatives have been used in creating colorimetric ion sensors, particularly for detecting fluoride ions. These sensors have significant implications in environmental monitoring and analytical chemistry (Solé & Gabbaï, 2004).

Structural and Spectroscopic Studies

The bromo-based theyophen chalcone derivative, incorporating this compound, has been the subject of spectroscopic and structural studies. These studies contribute to our understanding of molecular structures and properties, which are vital in materials science and molecular engineering (Ramesh et al., 2020).

Crossed [2+2] Cycloaddition

The compound participates in crossed [2+2] cycloaddition reactions, forming complex structures used in various synthetic applications, demonstrating its versatility in organic synthesis (Lee et al., 2009).

Synthesis of Graphene Nanoribbons

1-Bromo-4-(3,7-dimethyloctyl)benzene, a derivative, is used as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This application is critical in the field of nanotechnology and materials science (Patil, Uthaisar, Barone, & Fahlman, 2012).

Ring Expansion in Organic Chemistry

The compound undergoes ring expansion to form complex structures, which is a critical process in organic synthesis and molecular design (Agou et al., 2015).

Co-catalysis in Organic Synthesis

It is used in co-catalysis for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, demonstrating its role in enhancing reaction specificity and efficiency (Verma et al., 2016).

Investigation of Sorption and Ordering

The sorption and ordering of dibranched alkanes, including this compound, on medium-pore zeolites have been studied. This research is crucial for understanding molecular interactions in confined spaces, relevant in catalysis and materials science (Pieterse et al., 2000).

Mechanism of Action

Target of Action

1-Bromo-2,4-dimethylpentane is an organic compound that primarily targets other organic molecules in chemical reactions. Its primary targets are typically molecules with reactive sites, such as double bonds or nucleophilic atoms .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophilic carbon of the this compound, resulting in the replacement of the bromine atom .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction and the molecules involved. In general, the compound can participate in reactions that lead to the formation of new organic compounds . These reactions can have downstream effects on various biochemical pathways, potentially leading to changes in the synthesis or degradation of certain biomolecules.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction and the molecules involved. In general, the compound’s action can result in the formation of new organic compounds, potentially leading to changes in cellular biochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules that can react with the compound . For example, the rate of nucleophilic substitution reactions can be influenced by the temperature and the concentration of the nucleophile .

Properties

IUPAC Name |

1-bromo-2,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPLOXIDSDCSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605736 | |

| Record name | 1-Bromo-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6570-91-8 | |

| Record name | 1-Bromo-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1290192.png)